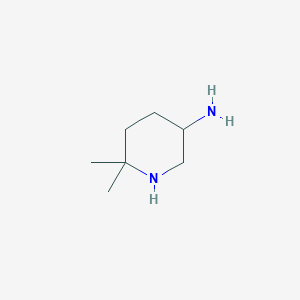

6,6-Dimethylpiperidin-3-amine

Description

Overview of Piperidine (B6355638) Heterocycles in Organic Chemistry

Piperidine, a six-membered heterocyclic amine, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. fiveable.mewikipedia.org Its saturated ring system provides a flexible yet stable scaffold that can be readily functionalized, making it a valuable building block in organic synthesis. fiveable.me The nitrogen atom within the piperidine ring imparts basic properties and serves as a key site for chemical modifications, including alkylation, acylation, and participation in various coupling reactions. fiveable.mewikipedia.org The conformational flexibility of the piperidine ring, which typically adopts a chair conformation similar to cyclohexane, also influences its reactivity and biological activity. wikipedia.org

The versatility of the piperidine scaffold has led to its incorporation into a wide range of biologically active compounds. researchgate.netencyclopedia.pub Its derivatives are integral components of numerous drug classes, including analgesics, antipsychotics, and anticancer agents. researchgate.netencyclopedia.pubnih.gov The ability to introduce various substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. ontosight.ai

Importance of Sterically Hindered Amine Scaffolds in Molecular Design

In the realm of molecular design, sterically hindered amines have emerged as crucial components for creating molecules with improved characteristics. The introduction of bulky substituents around the nitrogen atom can significantly influence a molecule's reactivity and stability. enamine.net Steric hindrance can prevent unwanted side reactions, enhance the selectivity of chemical transformations, and protect functional groups during synthesis. mdpi.com

Furthermore, the incorporation of sterically hindered amine scaffolds can confer desirable properties to drug candidates. enamine.net For instance, they can increase a compound's metabolic stability by shielding the amine group from enzymatic degradation, leading to a longer duration of action in the body. enamine.net This steric shielding can also modulate a molecule's interaction with biological targets, potentially leading to increased potency and selectivity. The use of sterically hindered amines is a key strategy in the development of more robust and effective therapeutic agents. enamine.netresearchgate.net

Contextualization of 6,6-Dimethylpiperidin-3-amine within Advanced Chemical Research

This compound represents a specific and intriguing example of a sterically hindered piperidine derivative. The presence of two methyl groups at the 6-position of the piperidine ring introduces significant steric bulk adjacent to the ring nitrogen. This structural feature is of considerable interest in advanced chemical research for several reasons.

The steric hindrance provided by the gem-dimethyl group can influence the stereochemical outcome of reactions at the 3-amino group and the ring nitrogen. This can be exploited to achieve high levels of diastereoselectivity in the synthesis of complex molecules. Moreover, the unique spatial arrangement of the functional groups in this compound makes it a valuable scaffold for the construction of novel ligands and catalysts.

Scope and Objectives of Research on this compound

The primary objective of research focused on this compound is to explore its synthetic utility and potential applications in various fields of chemistry. Key areas of investigation include:

Development of efficient synthetic routes: Establishing scalable and cost-effective methods for the preparation of this compound and its derivatives is crucial for enabling further research.

Exploration of its reactivity: A thorough understanding of the chemical transformations that can be performed on the amino group and the piperidine ring is essential for its use as a versatile building block.

Application in medicinal chemistry: Investigating the potential of this compound as a scaffold for the design of new therapeutic agents is a significant research focus. Preliminary studies on related dimethylpiperidine structures suggest potential for interaction with neurological targets. smolecule.com

Use in materials science: The unique structural features of this compound may also lend themselves to the development of new polymers or other advanced materials. ontosight.ai

By systematically investigating these aspects, researchers aim to unlock the full potential of this compound as a valuable tool in the arsenal (B13267) of synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

6,6-dimethylpiperidin-3-amine |

InChI |

InChI=1S/C7H16N2/c1-7(2)4-3-6(8)5-9-7/h6,9H,3-5,8H2,1-2H3 |

InChI Key |

UFFKGTPSHYJTEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CN1)N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,6 Dimethylpiperidin 3 Amine and Its Chiral Derivatives

Classical and Contemporary Approaches to Piperidine (B6355638) Ring Construction

The formation of the piperidine core of 6,6-Dimethylpiperidin-3-amine can be achieved through various established and modern synthetic strategies. These methods range from multi-step sequences involving classical organic reactions to more direct catalytic approaches from aromatic precursors.

Multi-Step Organic Reaction Sequences

The construction of the 6,6-dimethylpiperidine framework often relies on multi-step synthetic routes that build the heterocyclic ring from acyclic precursors. These classical approaches, while sometimes lengthy, offer versatility in introducing the desired substitution pattern. A plausible synthetic pathway could involve a Michael addition followed by a reductive amination sequence. For instance, a key intermediate could be assembled through the conjugate addition of a nitrogen-containing nucleophile to an appropriately substituted α,β-unsaturated carbonyl compound. Subsequent cyclization and reduction steps would then lead to the formation of the piperidine ring.

Another established method for piperidine synthesis that could be adapted is the Dieckmann condensation. This would involve the intramolecular cyclization of a diester to form a β-ketoester, which can then be further functionalized and reduced to the target piperidine. Numerous classical methodologies, including the aldol (B89426) reaction, Mannich reaction, and ring-closing metathesis, have been employed for the synthesis of various piperidine derivatives and could be conceptually applied to the synthesis of this compound. researchgate.net

Catalytic Hydrogenation Strategies from Pyridine (B92270) Precursors

A more direct and atom-economical approach to piperidine synthesis is the catalytic hydrogenation of corresponding pyridine precursors. wikipedia.orgijnrd.org For this compound, this would involve the reduction of a 2,2-dimethyl-5-aminopyridine derivative. The aromatic nature of the pyridine ring necessitates the use of catalysts and often requires elevated temperatures and pressures to achieve complete saturation. asianpubs.org

Various transition metal catalysts, including rhodium, ruthenium, and platinum, have been shown to be effective for the hydrogenation of substituted pyridines. asianpubs.orgrsc.orgresearchgate.net For example, rhodium oxide (Rh₂O₃) has been reported as an effective catalyst for the hydrogenation of functionalized pyridines under mild conditions. rsc.org Similarly, ruthenium-based catalysts, such as ruthenium on carbon (Ru/C), are used in industrial processes for the hydrogenation of dimethylpyridines. google.com

The choice of catalyst and reaction conditions can significantly influence the efficiency and stereoselectivity of the hydrogenation. For instance, the hydrogenation of 3,5-dimethylpyridine to 3,5-dimethylpiperidine has been achieved using a composite catalyst system under hydrogen pressure. google.com While the direct precursor to this compound is not as readily available, the principles of catalytic hydrogenation of substituted pyridines remain a viable synthetic strategy.

| Catalyst | Substrate | Conditions | Product | Yield (%) | Reference |

| Rh₂O₃ | 2,6-Lutidine | 5 bar H₂, TFE, 40°C, 16h | cis-2,6-Dimethylpiperidine | >99 | researchgate.net |

| Ru/C | 3,5-Dimethylpyridine | H₂, Acetic acid, Water, 90°C, 3.0 MPa | 3,5-Dimethylpiperidine | 99.5 | chemicalbook.com |

| PtO₂ | Substituted Pyridines | H₂, Glacial Acetic Acid, rt | Substituted Piperidines | >50 | asianpubs.org |

Enantioselective Synthesis of Chiral this compound Analogues

The presence of a stereocenter at the C3 position of this compound necessitates the development of enantioselective synthetic methods to access single enantiomers, which are often required for pharmaceutical applications.

Asymmetric Synthesis through Dynamic Kinetic Resolution-Reductive Amination Protocols

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral amines, theoretically allowing for a 100% yield of a single enantiomer from a racemic starting material. acs.orgacs.orgnih.gov This process involves the rapid and reversible racemization of the starting material, while one enantiomer is selectively transformed into the product by a chiral catalyst. scite.aichinesechemsoc.org In the context of synthesizing chiral this compound, a DKR approach could be coupled with a reductive amination step.

This strategy would typically involve a racemic ketone or aldehyde that undergoes racemization in situ. An amine then reacts with the carbonyl compound to form a mixture of enantiomeric imines or enamines. A chiral catalyst then selectively reduces one of the imine enantiomers to afford the desired chiral amine. acs.orgacs.org

Biocatalysis has emerged as a green and highly selective tool for the synthesis of chiral amines. Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of imines to amines with high enantioselectivity. researchgate.net The use of IREDs in a DKR-reductive amination cascade can provide access to enantiomerically pure piperidines. nih.govscispace.com

In a chemo-enzymatic approach, a racemic amine can be deracemized using a combination of a metal catalyst for racemization and an enzyme for selective acylation. acs.org For the synthesis of chiral this compound analogues, a one-pot cascade involving a transaminase (TA) to generate a chiral amine from a ketone, followed by an IRED-catalyzed cyclization and reduction, could be envisioned. scispace.comthieme-connect.com The stereochemical outcome of the IRED-catalyzed reduction can be controlled by selecting an appropriate (R)- or (S)-selective enzyme. researchgate.net

| Enzyme System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| Amine Oxidase/Ene Imine Reductase | N-substituted tetrahydropyridine (B1245486) | Chiral 3-substituted piperidine | High | High |

| ω-Transaminase/Imine Reductase | Keto acid | Chiral substituted piperidine | High | >99 |

| Imine Reductase (IRED) | Chiral imine | Trisubstituted piperidine | Variable | >99 |

Transition metal catalysis, particularly with iridium complexes, has been extensively developed for the direct asymmetric reductive amination (DARA) of ketones. d-nb.inforesearchgate.net This method provides a direct route to chiral amines in a single step from a ketone and an amine source. semanticscholar.org Chiral phosphoramidite (B1245037) ligands are often employed to induce high enantioselectivity in these iridium-catalyzed reactions. d-nb.inforsc.org

The synthesis of a chiral analogue of this compound could be achieved through the asymmetric reductive amination of a suitable β-amino ketone precursor. An iridium catalyst bearing a chiral ligand would facilitate the enantioselective reduction of the imine intermediate formed in situ. This approach has been successfully applied to the synthesis of various chiral N-alkyl amines with high yields and excellent enantioselectivity. researchgate.net

| Catalyst System | Ketone Substrate | Amine Source | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Ir-Phosphoramidite Complex | Acetophenone | Benzylamine | N-benzyl-1-phenylethan-1-amine | 94 | 95 |

| Ir/XuPhos | Various Ketones | Secondary Amines | Chiral Tertiary Amines | High | High |

| Ir-f-Binaphane | Aromatic Ketones | Diphenylmethanamine | Chiral Amines | High | High |

Precursor and Intermediate Chemistry in the Synthesis of this compound

The synthesis of the this compound scaffold relies on the strategic selection and manipulation of precursor molecules and the management of reactive intermediates.

Utilization of Key Starting Materials (e.g., 3-amino-4-methylpyridine (B17607), 4-methylpicoline)

The construction of the piperidine ring often begins with appropriately substituted pyridine derivatives, which are then reduced.

3-Amino-4-methylpyridine: This compound is a highly versatile chemical intermediate used in the synthesis of more complex heterocyclic structures. nbinno.com Its synthesis often starts from readily available pyridine derivatives, requiring careful optimization of reaction conditions to achieve high purity. nbinno.com The presence of the amino group and the methyl group on the pyridine ring provides the necessary functionalities that can be carried through a reduction process (e.g., catalytic hydrogenation) to form the corresponding piperidine structure.

4-Methylpicoline (4-Methylpyridine): While not containing the amino group directly, 4-methylpyridine is a fundamental building block for synthesizing other heterocyclic compounds. wikipedia.org It can be produced industrially from acetaldehyde and ammonia (B1221849). wikipedia.org Synthetic routes utilizing 4-methylpyridine would require subsequent functionalization steps to introduce the required amine group at the 3-position. This could involve processes such as nitration followed by reduction, or more modern methods like boronic acid-mediated amination, before the final reduction of the pyridine ring to a piperidine. google.compatsnap.com

Interactive Table: Key Starting Materials and Their Roles

| Starting Material | Chemical Structure | Role in Synthesis |

|---|---|---|

| 3-Amino-4-methylpyridine | C₆H₈N₂ | A direct precursor where the pyridine ring is reduced to form the piperidine scaffold, carrying the necessary amine functionality. nbinno.com |

| 4-Methylpicoline | C₆H₇N | A foundational precursor that requires subsequent chemical steps to introduce the 3-amino group before ring reduction. wikipedia.org |

Regioselective and Stereoselective Functionalization of Piperidine Scaffolds

Achieving the correct arrangement of substituents on the piperidine ring is a significant challenge in modern organic chemistry. nih.gov

Regioselectivity refers to the control over which position on the molecule a reaction occurs. In synthesizing substituted piperidines, this is often controlled by the initial substitution pattern of the pyridine precursor.

Stereoselectivity involves controlling the three-dimensional orientation of atoms. For piperidine synthesis, this is frequently achieved through the asymmetric hydrogenation of pyridine or pyridinium salt precursors. nih.govnih.gov The use of chiral catalysts, such as those based on iridium or rhodium, can lead to the formation of specific enantiomers of the piperidine product with high diastereoselectivity and enantioselectivity. nih.govnih.gov For existing racemic piperidine scaffolds, kinetic resolution using chiral catalysts can be employed to selectively acylate one enantiomer, allowing for the separation of the unreacted, enantioenriched amine. nih.gov

Reaction Condition Optimization for Enhanced Synthetic Efficiency and Purity

The synthesis of structurally complex molecules such as this compound and its chiral derivatives necessitates precise control over reaction conditions. Optimizing these parameters is critical for maximizing yield, ensuring high purity, and achieving desired stereoselectivity. Key areas of focus include the selection of appropriate solvents, management of reaction thermochemistry, strategic use of reducing agents, and the implementation of protective group strategies.

Solvent Selection and System Design for Specific Transformations

The choice of solvent is a critical parameter that can significantly influence reaction rates, selectivity, and the solubility of reactants and intermediates. In the synthesis of piperidine derivatives, solvent systems are tailored to the specific requirements of each transformation, such as reduction or the introduction and removal of protecting groups.

For reduction reactions, particularly those involving metal hydrides, ethereal or alcoholic solvents are commonly employed. For instance, the reduction of substituted pyridinium salts using sodium borohydride (B1222165) is often carried out in methanol (MeOH) at reduced temperatures. tandfonline.com The protic nature of methanol can play a role in the reaction mechanism, while its polarity helps to dissolve the salt precursors. In other cases, aprotic solvents like tetrahydrofuran (THF) are preferred, especially when using more reactive hydrides like lithium aluminum hydride (LiAlH4) or Red-Al to avoid unwanted reactions between the solvent and the reducing agent. google.comacsgcipr.org Patent literature describing the synthesis of related structures, such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, specifies the use of solvents like isopropanol (B130326), THF, and various acetates, highlighting the versatility required for multi-step syntheses. google.com

The design of the solvent system also extends to work-up and purification procedures. Biphasic systems, for example using dichloromethane (CH2Cl2) and water, are frequently used for extraction after a reaction is complete. tandfonline.com The selection of solvents for chromatography is equally important for isolating the final product with high purity.

| Transformation Type | Common Solvents | Rationale for Selection | Example Citation |

|---|---|---|---|

| Reduction with NaBH4 | Methanol, Ethanol, Isopropanol | Protic nature can facilitate the reaction; good solubility for pyridinium salt precursors. | tandfonline.comgoogle.com |

| Reduction with Red-Al/LiAlH4 | Tetrahydrofuran (THF), Toluene, Ethers | Aprotic and non-reactive with strong hydrides; good solubility for reagents. | google.comacsgcipr.org |

| Aqueous Work-up/Extraction | Dichloromethane (CH2Cl2), Ethyl Acetate (B1210297) | Immiscibility with water allows for efficient separation of organic products. | tandfonline.comgoogle.com |

Temperature and Pressure Control in Exothermic Reactions

Many key steps in the synthesis of heterocyclic amines, including reductions and certain amination reactions, are exothermic, releasing significant amounts of heat. orgsyn.org Without proper control, the heat generated can lead to a rapid increase in temperature and pressure, a hazardous condition known as thermal runaway. umich.edu This can result in side reactions, product degradation, and compromised safety. umich.edukindle-tech.com Therefore, meticulous temperature and pressure management is essential for ensuring reaction efficiency, safety, and product quality. kindle-tech.com

Effective temperature control is typically achieved through several methods:

Controlled Reagent Addition: Adding a reactive agent, such as a reducing hydride, portion-wise or via a syringe pump allows for the rate of heat generation to be managed.

External Cooling: Reactions are often conducted in cooling baths (e.g., ice-water or dry ice-acetone) to dissipate the heat produced. tandfonline.com For larger-scale industrial processes, reactors are equipped with cooling jackets or internal cooling coils. umich.edu

Pressure monitoring is also crucial, particularly in closed-vessel reactions where gaseous byproducts may be formed or when the reaction temperature exceeds the boiling point of the solvent. berghof-instruments.com Modern reactors are equipped with pressure sensors and relief systems, such as rupture discs or relief valves, to prevent over-pressurization. umich.edu The careful monitoring and control of both temperature and pressure are paramount for the safe and reproducible synthesis of this compound.

| Control Parameter | Methodology | Objective | Potential Risk of Failure |

|---|---|---|---|

| Temperature | External cooling (ice baths, cooling jackets), controlled addition of reagents. | Prevent overheating, minimize side reactions, ensure selectivity. | Thermal runaway, product degradation, explosion. umich.edu |

| Pressure | Pressure monitoring, use of pressure-relief valves, performing reactions in open or vented systems. | Prevent vessel rupture from gas evolution or solvent vaporization. | Explosion, uncontrolled release of hazardous materials. berghof-instruments.com |

Strategic Application of Reducing Agents (e.g., Sodium Borohydride, Red-Al)

The reduction of a precursor, often a pyridine or a protected aminoketone, is a cornerstone of many synthetic routes to piperidine derivatives. The choice of reducing agent is dictated by the specific functional groups present in the molecule and the desired level of reactivity and selectivity.

Sodium Borohydride (NaBH₄) is a comparatively mild and selective reducing agent. youtube.com It is particularly effective for the reduction of aldehydes and ketones and can be used to reduce pyridinium salts to the corresponding tetrahydropyridines or piperidines. tandfonline.comacs.org Its advantages include greater safety and ease of handling compared to more powerful hydrides, and its solubility in protic solvents like methanol and water. borates.todayenergy.gov In the synthesis of piperidine derivatives, NaBH₄ is often used at controlled temperatures, starting at 0°C and allowing the reaction to warm to room temperature to manage its exothermicity. tandfonline.com

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) is a more powerful and versatile reducing agent than NaBH₄. organic-chemistry.org Its reactivity is comparable to that of lithium aluminum hydride (LiAlH₄), but it offers significant advantages in terms of safety and handling. acsgcipr.orgwikipedia.org Red-Al is non-pyrophoric and is commercially available as a stable solution in toluene, making it more suitable for large-scale applications. organic-chemistry.orgwikipedia.org It can reduce a wider range of functional groups, including esters, amides, and nitriles, to the corresponding alcohols or amines. wikipedia.org This broad reactivity makes it a valuable tool in multi-step syntheses where the reduction of less reactive functional groups is required.

| Reducing Agent | Chemical Formula | Key Characteristics | Typical Substrates | Solvents |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild, selective, safer to handle, soluble in protic solvents. youtube.comborates.today | Aldehydes, Ketones, Pyridinium Salts. tandfonline.comacs.org | Methanol, Ethanol, Water. borates.today |

| Red-Al® | NaAlH₂(OCH₂CH₂OCH₃)₂ | Powerful, versatile, non-pyrophoric, soluble in aromatic solvents. organic-chemistry.orgwikipedia.org | Esters, Amides, Nitriles, Epoxides. wikipedia.org | Toluene, THF. organic-chemistry.org |

Protective Group Strategies in Multi-Step Syntheses

In the synthesis of complex molecules like chiral derivatives of this compound, which contain multiple reactive sites (e.g., a primary amine and a secondary amine in the piperidine ring), the use of protecting groups is indispensable. wikipedia.org Protecting groups temporarily mask a reactive functional group to prevent it from participating in a chemical reaction, allowing for selective modification of another part of the molecule. wikipedia.org

For the amine functionalities in piperidine synthesis, carbamate-based protecting groups are most common due to their stability and well-established deprotection protocols.

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a variety of reaction conditions, including those that are basic or hydrogenolytic. It is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.org

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a method that is often compatible with other functional groups. wikipedia.org

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under mild basic conditions. Deprotection is commonly achieved using a solution of piperidine in a solvent like dimethylformamide (DMF). wikipedia.orgcreative-peptides.comnih.gov

| Protecting Group | Abbreviation | Structure | Typical Deprotection Conditions | Key Features |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | -C(O)OC(CH₃)₃ | Strong acid (e.g., TFA, HCl). wikipedia.org | Stable to bases and hydrogenolysis. |

| Benzyloxycarbonyl | Cbz or Z | -C(O)OCH₂C₆H₅ | Catalytic Hydrogenolysis (H₂/Pd). wikipedia.org | Stable to mild acid and base. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | -C(O)OCH₂-Fluorene | Base (e.g., Piperidine in DMF). creative-peptides.comnih.gov | Base-labile, stable to acid and hydrogenolysis. |

Intrinsic Stereochemistry of Substituted Piperidines

The piperidine ring, a core scaffold in numerous pharmaceuticals, possesses a rich stereochemical landscape when substituted. The spatial arrangement of these substituents profoundly influences the molecule's interaction with biological targets.

The this compound structure contains a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-6,6-dimethylpiperidin-3-amine and (S)-6,6-dimethylpiperidin-3-amine. The designation (R) (from the Latin rectus for right) or (S) (from the Latin sinister for left) is determined by the Cahn-Ingold-Prelog priority rules. This intrinsic chirality is a critical feature, as different enantiomers of a compound often exhibit distinct biological activities and pharmacological profiles. google.comnih.gov

When additional substituents are introduced onto the piperidine ring, diastereomers can be formed. For instance, if a hypothetical substituent were added at the C4 position, it would create a second chiral center. This would result in four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are enantiomers of each other, while they are diastereomers of the (3R,4S) and (3S,4R) pair. The relative orientation of substituents is often described using cis (on the same side of the ring) and trans (on opposite sides) nomenclature. Controlling the specific stereochemistry at each chiral center is a key challenge and objective in synthetic chemistry. nih.govresearchgate.net

The stereochemical purity of chiral building blocks like this compound is of paramount importance in synthetic and medicinal chemistry. google.com The biological systems with which drugs interact are themselves chiral, leading to stereospecific interactions. Consequently, one enantiomer of a drug may exhibit the desired therapeutic effect while the other could be inactive or, in some cases, cause harmful side effects. google.comnih.gov

A classic and tragic example is thalidomide, where the (R)-enantiomer has sedative effects, but the (S)-enantiomer is teratogenic, causing severe birth defects. nih.gov Therefore, producing enantiomerically pure compounds is crucial for drug safety and efficacy. google.comnbinno.com Modern synthetic strategies, including chemo-enzymatic approaches, are increasingly employed to prepare substituted piperidines with precise stereochemical control, ensuring high enantiomeric purity for their use in the synthesis of complex pharmaceutical agents. acs.orgresearchgate.netrsc.org

Conformational Preferences of the Piperidine Ring System

The six-membered piperidine ring is not planar and adopts various non-planar conformations to minimize angular and torsional strain. The relative stability of these conformations is dictated by the nature and position of its substituents.

Like cyclohexane, the piperidine ring predominantly exists in a low-energy chair conformation . ias.ac.in In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). The chair form can undergo a "ring flip," interconverting the two chair conformations and switching axial substituents to equatorial and vice versa.

While the chair form is typically most stable, other higher-energy conformations such as the boat and twist-boat conformations are also possible. rsc.org The boat conformation is generally disfavored due to torsional strain from eclipsing C-C bonds and steric hindrance between the "flagpole" hydrogens. However, certain substitution patterns or structural constraints, such as in bridged piperidine systems, can force the ring to adopt a boat or twist-boat conformation. ias.ac.innih.gov For some N-acylpiperidine derivatives, a twist-boat conformation can become significantly populated. nih.govnih.gov

| Conformation | Relative Energy | Key Strain Features |

| Chair | Lowest | Minimal angle and torsional strain (all bonds staggered) |

| Twist-Boat | Intermediate | Reduced torsional strain compared to boat |

| Boat | Highest | Significant torsional strain (eclipsing bonds) and steric strain (flagpole interactions) |

Substituents on the piperidine ring have a profound effect on its conformational equilibrium.

Methyl Groups: In this compound, the gem-dimethyl group at the C6 position significantly influences the ring's conformation. In a chair form, one methyl group will be forced to occupy an axial position while the other is equatorial. The bulky amino group at the C3 position will strongly prefer an equatorial orientation to minimize unfavorable 1,3-diaxial interactions with axial hydrogens.

N-Acyl Groups: When the nitrogen atom of the piperidine ring is part of an amide or carbamate (an N-acyl group), its geometry flattens due to the increased sp² character from resonance with the carbonyl group. nih.gov This planarization introduces a phenomenon known as A(1,3)-strain (or pseudoallylic strain) between the N-acyl substituent and any substituent at the C2 or C6 position. nih.govacs.org This strain destabilizes the conformation where the C2/C6 substituent is equatorial, often forcing it into an axial position to alleviate the steric clash. nih.govnih.govrsc.org For an N-acylated this compound, this would create significant strain with the equatorial C6-methyl group, potentially leading to a distortion of the chair conformation or favoring a twist-boat conformer. nih.gov

A(1,3)-Strain , also known as allylic strain, is a critical factor in determining the conformation of N-substituted piperidines. nih.govresearchgate.net As mentioned, it arises from steric repulsion between a substituent on an sp²-hybridized nitrogen and a substituent on an adjacent carbon (the C2 or C6 position). nih.gov Minimizing this strain is a powerful controlling element in both the conformational preference of the final molecule and the stereochemical outcome of synthetic reactions. nih.govacs.org The energetic cost of this interaction can be significant, often dictating that a substituent adjacent to an acylated nitrogen will adopt an axial orientation. nih.govnih.gov

Torsional strain results from the repulsion between electrons in bonds on adjacent atoms. youtube.com This strain is maximized when bonds are in an eclipsed arrangement and minimized when they are staggered. The preference of the piperidine ring for the chair conformation is largely due to the fact that all C-C and C-N bonds along the ring periphery are perfectly staggered, thus minimizing torsional strain. youtube.com In contrast, the boat conformation suffers from significant torsional strain due to the eclipsing of four carbon-hydrogen bonds on the "sides" of the boat. youtube.com Any deviation from the ideal chair conformation in this compound derivatives will invariably involve an increase in torsional strain. researchgate.net

Advanced Structural Elucidation Techniques in 6,6 Dimethylpiperidin 3 Amine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 6,6-Dimethylpiperidin-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of its molecular framework.

The ¹H NMR spectrum of a piperidine (B6355638) derivative provides information on the chemical environment of each proton. For a compound like this compound, the spectrum would be expected to show distinct signals for the protons of the two methyl groups, the protons on the piperidine ring, and the amine protons. The chemical shifts (δ) are influenced by the presence of the nitrogen atom and the gem-dimethyl groups.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon atoms in the piperidine ring are particularly informative about the ring conformation and the influence of the substituents.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | 1.05 (d) | 22.5 |

| CH₂ (C4) | 1.25 (m) | 35.0 |

| CH₂ (C3, C5) | 1.55 (m) | 25.0 |

| CH (C2, C6) | 2.70 (m) | 51.0 |

| NH | 1.30 (br s) | - |

| Note: Data is for the related compound 2,6-dimethylpiperidine (B1222252) and serves as a representative example. The exact chemical shifts for this compound may vary. |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity of atoms within the molecule. A COSY spectrum would reveal the coupling between adjacent protons in the piperidine ring, helping to trace the spin systems. An HSQC spectrum correlates the signals of protons with the carbon atoms to which they are directly attached, allowing for unambiguous assignment of the ¹³C NMR spectrum.

The piperidine ring is not planar and exists in a dynamic equilibrium between different chair and boat conformations. For this compound, the gem-dimethyl group at the C6 position significantly influences this conformational equilibrium. Variable temperature (VT) NMR studies can be employed to investigate these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. This provides valuable thermodynamic and kinetic information about the conformational preferences of the molecule.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most characteristic absorptions for a primary amine (R-NH₂) are the N-H stretching vibrations, which typically appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration (scissoring) is expected in the range of 1580-1650 cm⁻¹. The C-N stretching vibration for an aliphatic amine is typically observed in the 1020-1250 cm⁻¹ region. The presence of the gem-dimethyl group would give rise to characteristic C-H stretching and bending vibrations.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| N-H Bend (scissoring) | 1580 - 1650 |

| C-H Bend (methyl) | ~1450 and ~1375 |

| C-N Stretch | 1020 - 1250 |

| Note: This table presents generally expected IR absorption ranges for the functional groups present in this compound. |

X-ray Crystallography for Solid-State Structural and Conformational Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be constructed, revealing precise bond lengths, bond angles, and torsion angles.

For 6,6-Dimethylpiperidin-3

Molecular Packing and Intermolecular Interactions

A thorough review of publicly available scientific literature and crystallographic databases reveals a notable absence of specific research focused on the molecular packing and intermolecular interactions of this compound. While the broader class of piperidine derivatives has been the subject of extensive structural studies, detailed crystallographic data for this particular compound, which would be essential for a comprehensive analysis of its solid-state architecture, does not appear to be published.

For context, studies on other substituted piperidine derivatives often reveal complex networks of intermolecular interactions that dictate their physical properties. For instance, research on N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine highlights the role of C—H⋯O hydrogen bonds in forming molecular chains within the crystal. Similarly, investigations into other highly substituted piperidines have demonstrated how different functional groups can lead to varied packing motifs, from simple hydrogen-bonded dimers to more intricate three-dimensional networks. These studies underscore the importance of specific substituent effects on the supramolecular assembly, an analysis that remains speculative for this compound without the requisite experimental data.

Computational chemistry offers a theoretical avenue to predict the structural properties of molecules. Methods like Density Functional Theory (DFT) can be employed to optimize molecular geometry and predict potential intermolecular interactions. However, without experimental data for validation, these computational models remain hypothetical.

Therefore, the scientific community awaits dedicated crystallographic and computational studies on this compound to fully characterize its molecular structure and the non-covalent interactions that govern its solid-state behavior. Such research would be invaluable for understanding its structure-property relationships and for the rational design of new materials and molecules incorporating this chemical scaffold.

Chemical Reactivity and Transformation of 6,6 Dimethylpiperidin 3 Amine

Reactions of the Amino Group

The primary amino group at the C3 position of 6,6-Dimethylpiperidin-3-amine is a key site for a variety of chemical transformations, including acylation, reductive and oxidative processes, and nucleophilic substitutions.

Acylation Reactions to Form Amides

The primary amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. This reaction is a fundamental transformation for introducing a wide range of substituents and is often a crucial step in the synthesis of biologically active molecules. The general reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent.

The acylation of amines can be carried out under various conditions, often in the presence of a base to neutralize the acid byproduct. For instance, the reaction of an amine with an acyl chloride is typically performed in the presence of a tertiary amine like triethylamine (B128534) or pyridine (B92270). Solvent-free conditions using iodine as a catalyst have also been reported for the N-acylation of amines with acetyl chloride and benzoyl chloride, offering a mild and efficient method. libretexts.org

While specific examples for the acylation of this compound are not extensively detailed in publicly available literature, the general reactivity of primary amines suggests that it would readily react with various acylating agents. For example, reaction with acetyl chloride would yield N-(6,6-dimethylpiperidin-3-yl)acetamide, and reaction with benzoyl chloride would produce N-(6,6-dimethylpiperidin-3-yl)benzamide. The reaction conditions would likely be similar to those used for other primary amines.

A general procedure for the synthesis of amides from acid chlorides and primary amines in the bio-based solvent Cyrene™ involves reacting the acid chloride with the amine in the presence of triethylamine at 0 °C, followed by warming to room temperature. masterorganicchemistry.com This method has been shown to be effective for a variety of amines and acid chlorides, suggesting its potential applicability to this compound.

Table 1: Representative Acylation Reactions of Primary Amines

| Amine | Acylating Agent | Product | Reference |

| Aniline | Acetyl Chloride | Acetanilide | harvard.edu |

| Dimethylamine | Acetyl Chloride | N,N-Dimethylacetamide | harvard.edu |

| Piperidine (B6355638) | Benzoyl Chloride | Phenyl(piperidin-1-yl)methanone | harvard.edu |

Reductive and Oxidative Transformations

The amino group of this compound can participate in both reductive and oxidative transformations, leading to a variety of functionalized derivatives.

Reductive Amination: Reductive amination is a powerful method for the formation of C-N bonds and can be used to synthesize secondary and tertiary amines from primary amines. nih.govresearchgate.net This process typically involves the reaction of an amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H). nih.govrsc.org

For this compound, reductive amination with an aldehyde or ketone would lead to the corresponding N-alkylated or N,N-dialkylated products at the primary amino group. For example, reaction with acetone (B3395972) in the presence of a reducing agent would yield N-isopropyl-6,6-dimethylpiperidin-3-amine. The choice of reducing agent is crucial; NaBH₃CN is often preferred as it is selective for the reduction of the iminium ion over the carbonyl group of the starting aldehyde or ketone. rsc.org

Oxidative Transformations: The oxidation of piperidine derivatives can lead to various products, including the formation of lactams. The specific outcome of the oxidation depends on the oxidant used and the substitution pattern of the piperidine ring. For instance, the oxidation of 1-(2-aryl-2-hydroxyethyl)-3-alkylpiperidines with mercuric acetate-EDTA has been shown to yield 2-piperidones and 6-piperidones. nih.gov The presence of a gem-dimethyl group at the C6 position in this compound might influence the regioselectivity of such oxidation reactions.

Electrochemical oxidation of hindered piperidines like 2,2,6,6-tetramethylpiperidine (B32323) in acetonitrile (B52724) has been shown to result in N-cyanomethylation. researchgate.net While this specific reaction has not been reported for this compound, it highlights a potential pathway for functionalization under electrochemical conditions.

Nucleophilic Substitution Reactions Involving the Amine Moiety

The primary amino group of this compound can act as a nucleophile in various substitution reactions. A prominent example is its participation in nucleophilic aromatic substitution (SNA) reactions. In these reactions, the amine displaces a leaving group on an electron-deficient aromatic or heteroaromatic ring. rsc.orgnih.gov

The reactivity in SNA reactions is highly dependent on the nature of the aromatic substrate and the leaving group. For instance, the reaction of piperidine with 2-substituted N-methylpyridinium ions has been studied, showing that the reactivity order of the leaving group can vary depending on the reaction mechanism. nih.gov It is expected that this compound would exhibit similar nucleophilic behavior in such reactions, allowing for the synthesis of various N-aryl and N-heteroaryl derivatives.

Functionalization of the Piperidine Ring

The piperidine ring of this compound provides further opportunities for chemical modification at both the nitrogen and carbon atoms.

Derivatization at Nitrogen and Carbon Positions

N-Functionalization: The secondary amine within the piperidine ring can be functionalized through various reactions, including N-alkylation and N-acylation. N-alkylation can be achieved by reacting the piperidine with alkyl halides. However, to avoid over-alkylation, methods like reductive amination of the secondary amine with an aldehyde or ketone can be employed. Selective N-functionalization of 6-substituted-2-pyridones has been achieved using NaH/LiBr in a mixture of DMF and DME, suggesting that careful selection of reagents and conditions is crucial for achieving selectivity when multiple reactive sites are present. nih.gov

C-H Functionalization: Direct C-H functionalization of the piperidine ring is a powerful strategy for introducing new substituents without the need for pre-installed functional groups. purdue.eduresearchgate.net Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been used for the site-selective functionalization of piperidines. researchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. researchgate.net While specific examples for this compound are scarce, the principles of C-H activation could be applied to introduce aryl or other groups at various positions on the piperidine ring. The gem-dimethyl group at the C6 position would likely influence the regioselectivity of such reactions due to steric hindrance. sphinxsai.com

Exploration of New Reaction Pathways for Piperidine Derivatives

The unique structure of this compound makes it a candidate for the exploration of novel reaction pathways to synthesize new heterocyclic systems. The presence of both a primary and a secondary amine allows for the construction of fused or spirocyclic structures.

For example, the reaction of amines with anhydrides can lead to the formation of new heterocyclic rings. The reaction of imine compounds with maleic or phthalic anhydride (B1165640) has been used to prepare seven-membered oxazepine derivatives. sysrevpharm.org Given that this compound possesses two amine functionalities, it could potentially undergo intramolecular cyclization reactions after initial reaction with a suitable bifunctional reagent, leading to novel bicyclic or polycyclic systems.

Furthermore, the primary amino group can be a starting point for the synthesis of various heterocyclic derivatives. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyrroles or other nitrogen-containing heterocycles. The synthesis of heterocyclic compounds from amine derivatives is a broad and active area of research, and this compound represents a versatile starting material for such explorations.

Mechanistic Investigations of Reactions Involving this compound

Detailed mechanistic investigations specifically targeting this compound are sparse in the scientific literature. However, by examining studies on analogous piperidine derivatives and general principles of amine reactivity, we can postulate the likely mechanistic pathways this compound would follow.

Insights into Enzyme-Catalyzed Reactions

The application of enzymes for the transformation of piperidine-containing molecules is a growing field of interest, offering routes to chiral compounds with high selectivity. nih.govchemrxiv.org While no enzyme-catalyzed reactions have been reported specifically for this compound, several classes of enzymes are known to act on similar substrates and could potentially be employed for its modification.

Transaminases (TAs) are a key class of enzymes for the synthesis of chiral amines from prochiral ketones. nih.gov Although this compound already possesses an amine group, transaminases could be relevant in synthetic pathways leading to this compound or its derivatives. For instance, a hypothetical precursor ketone, 6,6-dimethylpiperidin-3-one, could potentially be a substrate for a transaminase to install the 3-amino group stereoselectively.

Lipases are widely used for the kinetic resolution of racemic amines and alcohols through enantioselective acylation. nih.gov A racemic mixture of (R)- and (S)-6,6-dimethylpiperidin-3-amine could potentially be resolved using a lipase (B570770) like Candida antarctica lipase B (CALB) in the presence of an acyl donor. rsc.org The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Oxidoreductases , such as monoamine oxidases or engineered cytochrome P450 enzymes, could potentially catalyze the oxidation of the primary or secondary amine groups. chemistryviews.org The primary amine is a likely target for oxidation to an imine or further to a ketone, while the secondary ring amine could be oxidized to a hydroxylamine (B1172632) or an imine.

Below is a table summarizing potential enzyme classes and their hypothetical reactions with this compound or its precursors.

| Enzyme Class | Potential Reaction | Substrate/Precursor | Potential Product |

| Transaminase (TA) | Asymmetric amination | 6,6-Dimethylpiperidin-3-one | (R)- or (S)-6,6-Dimethylpiperidin-3-amine |

| Lipase (e.g., CALB) | Enantioselective acylation | (rac)-6,6-Dimethylpiperidin-3-amine | Acylated enantiomer + Unreacted enantiomer |

| Monoamine Oxidase | Oxidative deamination | This compound | 6,6-Dimethylpiperidin-3-one |

| Cytochrome P450 | N-Oxidation or C-Hydroxylation | This compound | N-hydroxy-6,6-dimethylpiperidin-3-amine or hydroxylated derivatives |

Proposed Reaction Mechanisms and Intermediates

The reactions of this compound are expected to follow well-established mechanistic pathways for amines.

N-Alkylation and N-Acylation: The primary amino group is generally more nucleophilic and less sterically hindered than the secondary ring nitrogen, making it the preferential site for alkylation and acylation reactions. These reactions proceed via a standard nucleophilic substitution mechanism (SN2 for alkyl halides) or nucleophilic acyl substitution.

Proposed Mechanism for N-Acylation:

The lone pair of the primary amino group attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride).

A tetrahedral intermediate is formed.

The leaving group is expelled, and a proton is removed from the nitrogen, yielding the N-acylated product.

Imine Formation: The primary amine can react with aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate.

Proposed Mechanism for Imine Formation:

Nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone.

Proton transfer to form a zwitterionic carbinolamine intermediate.

Protonation of the hydroxyl group by an acid catalyst, followed by elimination of a water molecule to form an iminium ion.

Deprotonation of the nitrogen to yield the final imine product.

Reactions involving the Piperidine Ring: The secondary amine within the piperidine ring can also undergo reactions such as N-alkylation and N-acylation, though it is sterically more hindered. The piperidine ring itself is generally stable but can be opened under harsh conditions.

Below is a table summarizing proposed intermediates in common reactions of this compound.

| Reaction Type | Reagent Example | Key Intermediate |

| N-Acylation | Acetyl chloride | Tetrahedral carbonyl addition intermediate |

| Imine Formation | Acetone | Carbinolamine |

| N-Alkylation | Methyl iodide | Quaternary ammonium (B1175870) salt (if over-alkylated) |

Theoretical and Computational Investigations of 6,6 Dimethylpiperidin 3 Amine

Molecular Modeling and Simulation Studies

Molecular modeling and molecular dynamics (MD) simulations are instrumental in understanding the three-dimensional structure and dynamic behavior of piperidine (B6355638) derivatives. nih.gov For 6,6-dimethylpiperidin-3-amine, these studies would primarily focus on its conformational landscape.

Substituted six-membered rings like piperidine are valuable benchmarks for computational methods. rsc.org The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents—in this case, two methyl groups at the C6 position and an amino group at the C3 position—dictates the preferred orientation of these groups and the potential for ring inversion or the existence of other, higher-energy conformers like boat or twist forms. rsc.org

MD simulations can model the behavior of the molecule over time, providing insights into:

Conformational Stability: Simulations can reveal the stability of different chair conformers (e.g., where the amino group is in an axial versus an equatorial position) and the energy barriers between them. nih.gov

Solvent Effects: By simulating the molecule in an aqueous environment, researchers can understand how interactions with water molecules influence its conformation and the accessibility of its functional groups. nih.govnih.gov

Flexibility and Dynamics: MD simulations illustrate the flexibility of the piperidine ring and the rotational freedom of its substituents, which is crucial for understanding how the molecule might interact with a biological target. nih.gov

Recent advancements have even utilized differentiable molecular simulations with nanosecond-length trajectories to refine force fields for complex biomolecules, a technique that could be applied to improve the accuracy of simulations for piperidine derivatives. rsc.org

Quantum Chemical Calculations (e.g., Semiempirical MO, DFT) for Conformational Preferences and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for analyzing the geometry and electronic structure of molecules like this compound. researchgate.net

Conformational Preferences: DFT methods, such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to perform geometry optimization. rsc.orgnih.govresearchgate.net This process calculates the lowest energy arrangement of atoms, thus identifying the most stable conformer. For this compound, the primary conformational question is the orientation of the C3-amino group.

Axial vs. Equatorial: Calculations would determine the relative Gibbs free energy (ΔG) between the conformer where the amino group is axial and the one where it is equatorial. In many substituted piperidines, equatorial substitution is favored to minimize steric hindrance. acs.org However, factors like allylic strain or specific intramolecular interactions can sometimes favor an axial orientation. nih.govacs.org The gem-dimethyl group at C6 would likely lock the ring into a specific chair conformation, influencing the preference at C3.

Electronic Properties: Once the geometry is optimized, DFT is used to calculate key electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov For an amino-substituted piperidine, the HOMO is often localized on the nitrogen-containing groups, indicating these are the primary sites for electron donation (nucleophilic reactions).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into charge distribution, hybridization, and intramolecular interactions like hyperconjugation, which contribute to molecular stability. acs.org

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Table 1: Representative Calculated Geometric Parameters for a Substituted Piperidine Ring (Note: This table is illustrative, based on typical values from DFT calculations of similar piperidine structures, as specific data for this compound is not published. Calculations are often performed at the B3LYP/6-311++G(d,p) level.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N | ~1.46 Å |

| C-C (ring) | ~1.53 - 1.54 Å | |

| C-H | ~1.09 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C-N-C (ring) | ~111° |

| C-C-C (ring) | ~110° - 112° | |

| H-N-H | ~106° |

Prediction of Reactivity and Selectivity through Computational Approaches

Computational methods offer powerful predictive capabilities regarding the chemical reactivity and selectivity of this compound.

Molecular Electrostatic Potential (MEP) Maps: MEP maps are a vital tool for visualizing the charge distribution on the molecule's surface. uni-muenchen.de These maps use a color scale to indicate electron-rich and electron-poor regions. avogadro.cc

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), highlighting likely sites for electrophilic attack. For this compound, these regions would be concentrated around the lone pair electrons of the two nitrogen atoms, with the amino group likely being the most nucleophilic site. nih.govresearchgate.net

Blue Regions: Indicate positive electrostatic potential (electron-poor), typically found around hydrogen atoms attached to heteroatoms (like the N-H protons), making them susceptible to nucleophilic attack. nih.gov

Frontier Orbital Analysis: As mentioned, the distribution of the HOMO and LUMO can predict selectivity. Reactions with electrophiles will preferentially occur at the atomic centers with the largest HOMO coefficients, which for this molecule would be the nitrogen atoms.

Computational pKa Prediction: The basicity of the two nitrogen atoms (the ring nitrogen and the exocyclic amino nitrogen) can be predicted using computational models. This is critical for understanding its behavior in solution and its ability to form salts or participate in acid-base catalysis. The steric hindrance from the adjacent gem-dimethyl groups would likely reduce the basicity and accessibility of the ring nitrogen compared to the C3-amino group.

Structure-Activity Relationship (SAR) Studies for Piperidine Scaffolds

While specific SAR studies on this compound are scarce, the piperidine scaffold is ubiquitous in medicinal chemistry, and extensive SAR data exists for this class of compounds. researchgate.netdrugdesign.org SAR studies systematically alter a lead compound's structure to understand which features are essential for its biological activity. drugdesign.org

Importance of the Piperidine Ring: The piperidine ring serves as a versatile, three-dimensional scaffold that can position substituents in precise spatial orientations for optimal interaction with biological targets like enzymes or receptors. researchgate.netresearchgate.net Replacing a piperazine (B1678402) ring with a piperidine, for instance, has been shown to be a critical factor in modulating activity at certain receptors. nih.gov

Role of Substituents: The type, position, and stereochemistry of substituents on the piperidine ring are critical for activity and selectivity. researchgate.netutmb.edu

The basic nitrogen is often a key pharmacophoric feature, forming hydrogen bonds or ionic interactions with receptor sites. nih.gov

The gem-dimethyl group at C6 provides steric bulk and restricts conformational flexibility. This can be advantageous, as locking the molecule into a specific, biologically active conformation can enhance potency.

The C3-amino group adds another key interaction point, capable of acting as a hydrogen bond donor and acceptor. Its position relative to the ring nitrogen is crucial for defining the molecule's interaction profile.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For piperidine derivatives, QSAR models have been developed using descriptors like partial negative surface area and heat of formation to predict inhibitory activity against various targets. researchgate.netnih.gov Such models can highlight that increased partial negative surface area often correlates with increased inhibitory activity, guiding the design of more potent analogs. nih.gov

The introduction of chiral piperidine scaffolds can significantly modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net The specific substitution pattern of this compound, with its defined stereocenters and functional groups, makes it a candidate for further investigation and modification based on these established SAR principles.

Role As a Key Building Block in Complex Molecule Synthesis

Utility of 6,6-Dimethylpiperidin-3-amine in the Synthesis of Chiral Pharmaceutical Intermediates

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. vapourtec.com Chiral amines, in particular, are crucial intermediates in the production of many active pharmaceutical ingredients (APIs). vapourtec.com this compound serves as a vital chiral building block, enabling the construction of complex stereochemistry in drug candidates. The development of efficient synthetic routes to chiral piperidine (B6355638) derivatives is an active area of research, with methods like enzymatic resolutions and asymmetric catalysis playing a key role. capes.gov.brnih.gov

A prominent example of the utility of this compound derivatives is in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis. google.com A key intermediate in the synthesis of Tofacitinib is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. chemicalbook.comgoogle.comwipo.int The synthesis of this specific chiral diamine highlights the importance of controlling stereochemistry to achieve the desired therapeutic effect.

The synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (B599025) has been described as a multi-step process. chemicalbook.com One reported route begins with 1-benzyl-4-methyl-3-ketone piperidine. chemicalbook.com This starting material undergoes a reaction with titanium tetrachloride and triethylamine (B128534) in toluene, followed by the addition of methylamine, to yield the desired diamine. chemicalbook.com The product is then isolated as the dihydrochloride salt. chemicalbook.com

Another patented method for preparing this key intermediate involves starting with 3-amino-4-methyl piperidine. google.com This route includes N-methoxycarbonylation, catalytic hydrogenation, a nucleophilic substitution reaction, and an amide reduction. google.com The final step to obtain the desired enantiomer is a chiral split using L-di-p-toluyl tartaric acid (L-DTTA). google.com The use of specific salts, such as the acetate (B1210297) salt of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, has been shown to enhance the optical purity of the intermediate, which is crucial for the final API. google.com

The following table summarizes a selection of patented synthetic approaches for the Tofacitinib intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, showcasing the diversity of chemical strategies employed.

| Patent Number | Starting Material | Key Steps | Purpose of the Intermediate |

| CN104860872A | 3-amino-4-methyl piperidine | N-methoxycarbonylation, catalytic hydrogenation, nucleophilic substitution, amide reduction, chiral splitting with L-DTTA | Synthesis of Tofacitinib |

| WO2020204647A1 | Not specified in abstract | Use of isopropanol (B130326) solvate of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate and isolation as an acetate salt | Preparation of Tofacitinib with high optical purity |

| Chemicalbook Entry | 1-benzyl-4-methyl-3-ketone piperidine | Reaction with TiCl4, NEt3, and methylamine | Preparation of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride |

This table is for illustrative purposes and summarizes information from the provided search results.

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its efficiency and atom economy. The structural features of this compound, namely the presence of a nucleophilic secondary amine within the piperidine ring and a primary amine side chain, make it a potentially valuable component in MCRs.

While specific examples of this compound in MCRs are not prevalent in the provided literature, the general reactivity of amines and piperidines in such reactions is well-established. For instance, amines are frequently used in MCRs like the Ugi and Passerini reactions. Furthermore, piperidine derivatives can be synthesized through MCRs, and conversely, functionalized piperidines can serve as key inputs for the synthesis of other complex heterocyclic systems. nih.gov The dual amine functionality of this compound could allow for its participation in domino reactions, where an initial reaction at one amine site is followed by an intramolecular cyclization or a subsequent intermolecular reaction involving the second amine group. This strategic integration can lead to the rapid generation of molecular diversity, which is highly desirable in drug discovery and materials science.

Applications beyond Pharmaceutical Synthesis

The unique structural and chemical properties of this compound and related piperidine derivatives suggest their potential utility in a range of applications beyond the synthesis of pharmaceutical intermediates.

Piperidine-containing compounds are not only important in pharmaceuticals but also have emerging applications in materials science. researchgate.net The rigid, yet conformationally flexible, piperidine ring can be incorporated into polymers and other materials to impart specific properties. For example, the incorporation of piperidine moieties can influence the thermal stability, solubility, and mechanical properties of polymers.

The bifunctionality of this compound (two amine groups) makes it a candidate for use as a monomer in polymerization reactions. For example, it could be used in the synthesis of polyamides or polyureas through reactions with dicarboxylic acids or diisocyanates, respectively. The resulting polymers would possess pendant piperidine rings, which could be further functionalized or used to modulate the polymer's properties. The chiral nature of this monomer could also lead to the development of chiral polymers with potential applications in enantioselective separations or as chiral catalysts. The development of novel piperidine derivatives continues to be an active area of research for applications in crop protection and other areas. nih.gov

Piperidine and its derivatives have a long history of use as organocatalysts, particularly as basic catalysts in a variety of organic reactions. The secondary amine of the piperidine ring in this compound can function as a Brønsted or Lewis base. Furthermore, the presence of a chiral center in the 3-position opens up the possibility of its use in asymmetric catalysis.

Chiral amines are widely used as organocatalysts for enantioselective reactions. This compound could potentially be employed as a catalyst in reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions, where it could induce stereoselectivity in the products. Additionally, the diamine structure could allow it to act as a chiral ligand for metal-based catalysts. The two nitrogen atoms could coordinate to a metal center, creating a chiral environment that could direct the outcome of a catalytic reaction. The development of new catalytic systems is a constantly evolving field, and the exploration of readily available chiral building blocks like this compound is a promising avenue of research. nih.gov

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. fiveable.me Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a "guest" molecule within the cavity of a "host" molecule. thno.orgmdpi.com Piperidine derivatives can participate in supramolecular assemblies through hydrogen bonding, van der Waals forces, and electrostatic interactions.

The amine groups in this compound are capable of forming hydrogen bonds, both as donors and acceptors. This property could allow it to act as a building block for self-assembling systems, such as organogels or liquid crystals. Furthermore, the piperidine ring can act as a guest, fitting into the cavities of larger host molecules like cyclodextrins or calixarenes. nih.gov The formation of such host-guest complexes can alter the physicochemical properties of the piperidine derivative, such as its solubility or reactivity. Conversely, a suitably functionalized piperidine derivative could itself act as a host for smaller guest molecules. The principles of molecular recognition are key to designing such systems, with applications in areas like sensing, drug delivery, and catalysis. fiveable.me

Future Research Directions in 6,6 Dimethylpiperidin 3 Amine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The future of chemical synthesis lies in the development of environmentally benign and efficient processes. For 6,6-dimethylpiperidin-3-amine, moving beyond traditional multi-step syntheses that often generate significant waste is a primary goal. Future research will likely focus on the following areas:

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green alternative to conventional chemical methods. The use of enzymes, such as transaminases or imine reductases, could enable the direct and stereoselective synthesis of this compound and its derivatives. For instance, multi-enzyme cascades have been successfully employed for the synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives, showcasing the potential for similar strategies to be applied to this compound. rsc.org A chemo-enzymatic approach combining chemical synthesis with biocatalysis could also be used for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with high stereoselectivity. nih.gov

Catalytic Hydrogenation of Pyridine (B92270) Precursors: The hydrogenation of appropriately substituted pyridine precursors represents a highly atom-economical route to piperidine (B6355638) derivatives. nih.gov Research in this area would focus on developing selective and robust catalysts that can operate under mild conditions and tolerate the functional groups present in the precursors to this compound.

One-Pot Cyclization Reactions: Designing one-pot reactions that combine several synthetic steps without the isolation of intermediates can significantly improve efficiency and reduce waste. Future work could explore tandem reactions, such as hydroamination/cyclization cascades of suitable acyclic precursors, to construct the 6,6-dimethylpiperidine ring system in a single operation. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Enzyme-Catalyzed Synthesis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Discovery and engineering of suitable enzymes (e.g., transaminases). |

| Catalytic Hydrogenation | High atom economy, potential for scalability. | Development of selective and robust catalysts for substituted pyridines. |

| One-Pot Cyclization | Increased efficiency, reduced waste, simplified procedures. | Design of novel tandem reaction sequences and catalytic systems. |

Exploration of Novel Reactivity and Transformation Pathways

The unique steric and electronic properties of this compound suggest that it may exhibit novel reactivity. The gem-dimethyl group at the 6-position can influence the conformation of the piperidine ring and the accessibility of the nitrogen lone pair, while the 3-amino group provides a site for a wide range of chemical transformations.

Oxidative Amination and C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. Research could explore the use of this compound in oxidative amination reactions of unactivated alkenes to form more complex substituted piperidines. nih.gov

Radical-Mediated Cyclizations: The amino group of this compound could be utilized to direct radical cyclization reactions, enabling the construction of fused or spirocyclic ring systems. nih.gov

Skeletal Rearrangements: Transition metal-catalyzed skeletal rearrangements of derivatives of this compound could lead to the formation of novel heterocyclic scaffolds that would be difficult to access through traditional synthetic routes. acs.org

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. For this compound, computational studies can provide valuable insights that can guide experimental work. nih.govrsc.org

Conformational Analysis: The conformational preferences of the 6,6-dimethylpiperidine ring can significantly impact its reactivity and its ability to act as a chiral ligand. Detailed computational studies, using methods such as Density Functional Theory (DFT), can elucidate the stable conformations of the molecule and its derivatives. researchgate.netnih.govresearchgate.net

Reactivity Prediction: Computational models can be used to predict the most likely sites of reaction and to understand the mechanisms of potential transformations. This can help in the rational design of new reactions and catalysts. researchgate.netresearchgate.net

Ligand Design for Catalysis: By modeling the interaction of chiral derivatives of this compound with metal centers, it is possible to design new and more effective chiral ligands for asymmetric catalysis. nih.govrsc.org

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Conformational analysis, calculation of electronic properties, reaction mechanism studies. | Understanding of stability, reactivity, and prediction of spectral data. researchgate.netnih.govrsc.org |

| Molecular Dynamics (MD) | Simulation of the behavior of the molecule in different solvent environments and its interaction with other molecules. | Insight into solvation effects and binding interactions. researchgate.net |

Expanding the Scope of Chiral Applications in Asymmetric Catalysis and Synthesis

Chiral vicinal diamines are valuable building blocks and ligands in asymmetric synthesis. sigmaaldrich.comrsc.orgacs.org The chiral version of this compound holds significant promise in this area.

Chiral Ligands for Asymmetric Catalysis: The development of methods to resolve the enantiomers of this compound would open the door to their use as chiral ligands in a wide range of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and allylic alkylations. chemrxiv.orgnih.gov

Chiral Auxiliaries: Chiral this compound could be used as a chiral auxiliary to control the stereochemistry of reactions at a remote site, with the advantage of being easily removed and potentially recycled.

Organocatalysis: The primary amine functionality of this compound, in a chiral context, could be exploited in organocatalysis, for example, in enamine or iminium ion-mediated reactions. rsc.org

Investigation of Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

To fully understand and optimize the synthesis and reactions of this compound, it is crucial to monitor the progress of these reactions in real-time. Advanced spectroscopic techniques can provide valuable mechanistic insights.

In-Situ FTIR and Raman Spectroscopy: Techniques such as ReactIR and in-situ Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products as a function of time. This can help to elucidate reaction mechanisms and to identify optimal reaction conditions. nih.govyoutube.comnih.gov

High-Pressure NMR Spectroscopy: For reactions that are carried out under pressure, such as some hydrogenations, high-pressure NMR spectroscopy can provide invaluable information about the species present in solution.

The application of these advanced spectroscopic methods will be instrumental in accelerating the development of efficient and selective reactions involving this compound. youtube.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 6,6-Dimethylpiperidin-3-amine, and how do reaction conditions influence yield and purity?